molecular formula C11H13BrFNO B14127774 2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide CAS No. 1016887-46-9

2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide

Cat. No.: B14127774
CAS No.: 1016887-46-9
M. Wt: 274.13 g/mol
InChI Key: PHRPXXNZZMYUGQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide typically involves the bromination and fluorination of a benzamide precursor. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-N-methylbenzamide
  • 5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide
  • 2-Bromo-5-fluorobenzonitrile

Uniqueness

2-Bromo-5-fluoro-N-(1-methylpropyl)benzamide is unique due to its specific combination of bromine and fluorine substituents on the benzene ring, along with the 1-methylpropylamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1016887-46-9

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

2-bromo-N-butan-2-yl-5-fluorobenzamide

InChI

InChI=1S/C11H13BrFNO/c1-3-7(2)14-11(15)9-6-8(13)4-5-10(9)12/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

PHRPXXNZZMYUGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=C(C=CC(=C1)F)Br

Origin of Product

United States

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